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molecular formula C11H16N2O4 B8321966 (RS)-2-(2-hydroxyethylamino)-1-(3-methyl-4-nitrophenyl)ethanol

(RS)-2-(2-hydroxyethylamino)-1-(3-methyl-4-nitrophenyl)ethanol

Cat. No. B8321966
M. Wt: 240.26 g/mol
InChI Key: QOUOQTJILTVNBW-UHFFFAOYSA-N
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Patent
US09029370B2

Procedure details

To a stirred solution of (RS)-2-(3-methyl-4-nitrophenyl)oxirane (4.63 g) in THF (15 ml) was added 2-aminoethanol (15.5 ml) and the mixture was stirred at room temperature overnight. The reaction mixture was then poured into EtOAc/THF (1:1) and extracted with saturated brine. The organic layer was dried over Na2SO4 and concentrated in vacuo to afford (RS)-2-(2-hydroxyethylamino)-1-(3-methyl-4-nitrophenyl)ethanol (6.84 g, quant.) as a brown oil which was used in the next step without further purification. MS (ISP): 241.1 ([M+H]+).
Name
(RS)-2-(3-methyl-4-nitrophenyl)oxirane
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
EtOAc THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:11]2[CH2:13][O:12]2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[NH2:14][CH2:15][CH2:16][OH:17].CCOC(C)=O.C1COCC1>C1COCC1>[OH:17][CH2:16][CH2:15][NH:14][CH2:13][CH:11]([C:4]1[CH:5]=[CH:6][C:7]([N+:8]([O-:10])=[O:9])=[C:2]([CH3:1])[CH:3]=1)[OH:12] |f:2.3|

Inputs

Step One
Name
(RS)-2-(3-methyl-4-nitrophenyl)oxirane
Quantity
4.63 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])C1OC1
Name
Quantity
15.5 mL
Type
reactant
Smiles
NCCO
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
EtOAc THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCNCC(O)C1=CC(=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 6.84 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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